molecular formula C7H10O B044911 (3R)-3-methylcyclopentene-1-carbaldehyde CAS No. 114818-64-3

(3R)-3-methylcyclopentene-1-carbaldehyde

Cat. No. B044911
M. Wt: 110.15 g/mol
InChI Key: IESCSGMYFIICHV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-methylcyclopentene-1-carbaldehyde is a chemical compound that is extensively used in scientific research due to its unique properties. It is a chiral molecule with a cyclopentene ring, which makes it an interesting compound for studying chirality and stereoselectivity in chemical reactions.

Mechanism Of Action

The mechanism of action of (3R)-3-methylcyclopentene-1-carbaldehyde is not fully understood. However, it is believed to act as a chiral catalyst, controlling the stereochemistry of a reaction. It may also act as a chiral building block, providing a chiral center for the synthesis of other compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (3R)-3-methylcyclopentene-1-carbaldehyde. However, it is not used as a drug or medication, and therefore, there are no known side effects or toxicity associated with its use.

Advantages And Limitations For Lab Experiments

(3R)-3-methylcyclopentene-1-carbaldehyde has several advantages for lab experiments. It is a chiral molecule, which makes it an interesting compound for studying chirality and stereoselectivity in chemical reactions. It is also a versatile building block for the synthesis of pharmaceuticals and agrochemicals. However, (3R)-3-methylcyclopentene-1-carbaldehyde is not readily available commercially, and its synthesis can be challenging and time-consuming.

Future Directions

There are several future directions for the study of (3R)-3-methylcyclopentene-1-carbaldehyde. One direction is the development of new synthetic methods for the compound, which can make it more readily available for research purposes. Another direction is the study of its potential as a chiral catalyst in asymmetric catalysis. Additionally, further research is needed to understand its mechanism of action and potential biochemical and physiological effects. Finally, the development of new chiral auxiliaries based on (3R)-3-methylcyclopentene-1-carbaldehyde can expand its applications in synthetic chemistry.

Synthesis Methods

(3R)-3-methylcyclopentene-1-carbaldehyde can be synthesized by several methods. One of the most common methods involves the reaction of 3-methylcyclopentene with a suitable oxidizing agent, such as potassium permanganate or chromic acid, to produce (3R)-3-methylcyclopentene-1-carboxylic acid. The carboxylic acid can then be converted to the aldehyde using a reducing agent, such as lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3-methylcyclopentanone with a suitable reducing agent, such as sodium borohydride, to produce (3R)-3-methylcyclopentene-1-carbaldehyde directly.

Scientific Research Applications

(3R)-3-methylcyclopentene-1-carbaldehyde has several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in asymmetric catalysis, where it can control the stereochemistry of a reaction. Additionally, (3R)-3-methylcyclopentene-1-carbaldehyde is used in the synthesis of chiral auxiliaries, which are used to control the stereochemistry of a reaction.

properties

CAS RN

114818-64-3

Product Name

(3R)-3-methylcyclopentene-1-carbaldehyde

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(3R)-3-methylcyclopentene-1-carbaldehyde

InChI

InChI=1S/C7H10O/c1-6-2-3-7(4-6)5-8/h4-6H,2-3H2,1H3/t6-/m1/s1

InChI Key

IESCSGMYFIICHV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CCC(=C1)C=O

SMILES

CC1CCC(=C1)C=O

Canonical SMILES

CC1CCC(=C1)C=O

synonyms

1-Cyclopentene-1-carboxaldehyde, 3-methyl-, (R)- (9CI)

Origin of Product

United States

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